
1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline” is a derivative of tetrahydroisoquinoline, which is a type of isoquinoline. Isoquinolines are heterocyclic aromatic organic compounds similar to quinolines . The “1-(2-Methylphenyl)” part suggests the presence of a methylphenyl group attached to the isoquinoline structure.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the isoquinoline and 2-Methylphenyl groups. Isoquinolines can undergo a variety of reactions, including electrophilic aromatic substitution and nucleophilic addition .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the aromatic isoquinoline ring could contribute to its stability and potentially its solubility in certain solvents .Scientific Research Applications
Dopamine D-1 Antagonist Activity
- Isomeric tetrahydroisoquinolines, including derivatives similar to 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline, have been synthesized and evaluated for dopamine D-1 antagonist activity. These studies suggest potential applications in neuroscience and pharmacology, especially in relation to dopamine-related functions and disorders (Riggs et al., 1987).
Neuroprotective Effects
- Certain derivatives of 1,2,3,4-tetrahydroisoquinoline, including 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), have shown neuroprotective effects, particularly in relation to Parkinson's disease. These studies indicate the potential use of these compounds in neuroprotection and as a lead for developing new therapeutic agents for neurodegenerative diseases (Kotake et al., 2005).
Anticancer Agents
- Tetrahydroisoquinoline derivatives, including those related to this compound, have been synthesized and evaluated for anticancer activities. These compounds have shown potent cytotoxicity against various cancer cell lines, suggesting their potential as novel anticancer agents (Redda et al., 2010).
Local Anesthetic Activity
- A series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, similar in structure to this compound, were synthesized and evaluated for local anesthetic activity. These compounds showed high local anesthetic activity and were more effective than lidocaine, indicating potential use in anesthesia (Azamatov et al., 2023).
Renal Vasodilation Activity
- Derivatives of tetrahydroisoquinoline, including structures similar to this compound, have shown potent renal vasodilation activity and selectivity for DA1 receptors. This suggests their potential application in treating renal insufficiency, heart failure, and hypertension (Anan et al., 1991).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other structurally related compounds, leading to changes in cellular function .
Biochemical Pathways
It is plausible that it may influence various pathways based on its structural similarity to other compounds .
Pharmacokinetics
Therefore, it is difficult to comment on its bioavailability .
Result of Action
It is likely that its interaction with cellular targets leads to changes in cellular function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets .
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can interact with enzymes, proteins, and other biomolecules . For instance, compounds with a tetrahydroisoquinoline structure have been found to interact with enzymes involved in the metabolism of alcohols and phenols .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is plausible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have shown changes in their effects over time, including issues related to stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Similar compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been found to interact with enzymes involved in the metabolism of alcohols and phenols .
Transport and Distribution
Similar compounds have been found to interact with various transporters and binding proteins .
Subcellular Localization
Similar compounds have been found to localize in specific compartments or organelles within the cell .
Properties
IUPAC Name |
1-(2-methylphenyl)-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-12-6-2-4-8-14(12)16-15-9-5-3-7-13(15)10-11-17-16/h2-9,16-17H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYMGBFNSCWMIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C3=CC=CC=C3CCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2603388.png)
![(2E)-3-[1-(benzenesulfonyl)-1H-indol-5-yl]-N-(oxan-2-yloxy)prop-2-enamide](/img/structure/B2603389.png)
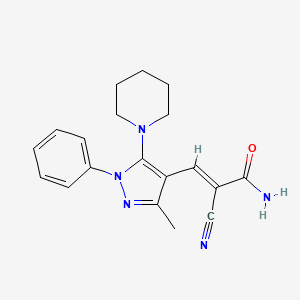



![1-methyl-2-pentyl-2H-pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione](/img/structure/B2603398.png)
![5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine](/img/structure/B2603399.png)
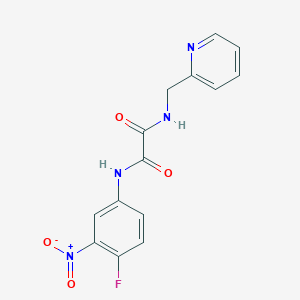
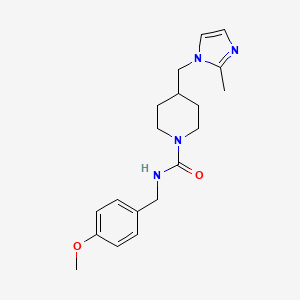

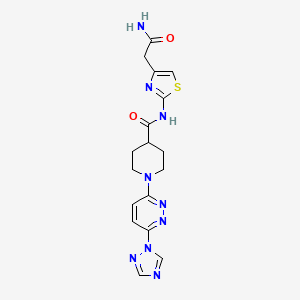
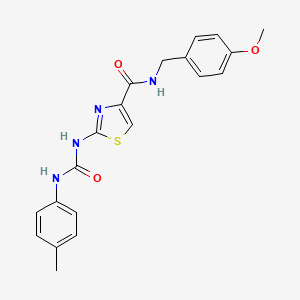
![N-{2-[(1,3-benzothiazol-2-yl)amino]ethyl}-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2603411.png)
